4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide

Spectral Identity Quality Control Procurement Verification

This authentic thiazole-benzamide hybrid is a critical P2X3 receptor antagonist scaffold (WO 2016/091776). The para-bromo substituent enables halogen-bonding studies, while the ethyl spacer differentiates it from directly linked adenosine A1 ligands like CHEMBL61836. Public reference spectra (2 NMR, 1 GC-MS) ensure unambiguous identity verification, eliminating analytical ambiguity in procurement workflows. Essential for reproducible neurogenic pain and purinergic selectivity research.

Molecular Formula C18H15BrN2OS
Molecular Weight 387.3 g/mol
CAS No. 448188-66-7
Cat. No. B5465344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide
CAS448188-66-7
Molecular FormulaC18H15BrN2OS
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H15BrN2OS/c19-15-8-6-14(7-9-15)18(22)20-11-10-17-21-16(12-23-17)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)
InChIKeyNCRGMRNCZDGPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide (CAS 448188-66-7): Chemical Identity, Spectral Fingerprint, and Patent Landscape


4-Bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide (CAS 448188-66-7) is a synthetic thiazole-benzamide hybrid with molecular formula C₁₈H₁₅BrN₂OS and molecular weight 387.3 g/mol [1]. It features a 4-bromobenzamide moiety linked via an ethyl spacer to a 4-phenyl-1,3-thiazole ring, placing it within the class of 1,3-thiazol-2-yl substituted benzamides [2]. The compound is listed in the SpectraBase spectral database with two NMR spectra and one GC-MS spectrum available for identity verification [1]. It falls under the scope of patent WO 2016/091776 (Evotec/Bayer), which discloses thiazole-substituted benzamides as P2X3 receptor antagonists for neurogenic and pain-related disorders [2]. The compound is offered by commercial vendors including A2B Chem (Catalog BD07136) .

Why 4-Bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide Cannot Be Replaced by Generic Thiazole-Benzamide Analogs


Within the 1,3-thiazol-2-yl benzamide class, three structural features of CAS 448188-66-7 critically modulate target engagement and selectivity: (1) the para-bromo substituent on the benzamide ring, which contributes both steric bulk and halogen-bonding potential absent in non-halogenated or fluoro/chloro analogs [1]; (2) the ethyl spacer length between the thiazole and benzamide, which controls conformational flexibility and distinguishes it from directly linked analogs (e.g., CHEMBL61836) that exhibit different adenosine receptor binding profiles [2]; and (3) the 4-phenyl substitution on the thiazole ring, which is essential for P2X3 receptor affinity as delineated in patent WO 2016/091776 [3]. Simple substitution with unbrominated, chloro-substituted, or spacer-deleted analogs will alter pharmacological selectivity, making procurement of the exact compound essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 4-Bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide (448188-66-7) vs. Closest Analogs


Verified Spectral Fingerprint: 2 NMR + 1 MS vs. 0 Public Spectra for Unbrominated Analog

CAS 448188-66-7 has two experimentally acquired NMR spectra and one GC-MS spectrum publicly available in the SpectraBase database, providing a definitive spectral fingerprint for identity confirmation and purity assessment [1]. In contrast, the direct unbrominated analog N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide has zero publicly accessible NMR or MS spectra, creating a quality assurance gap for procurement .

Spectral Identity Quality Control Procurement Verification

Patent-Defined P2X3 Receptor Selectivity: Class-Level Advantage Over Non-Thiazole Benzamides

Patent WO 2016/091776 explicitly claims that 1,3-thiazol-2-yl substituted benzamides (the class encompassing CAS 448188-66-7) effectively inhibit the P2X3 receptor and are superior to prior art benzamides lacking the thiazole moiety (e.g., phenyl- or pyridyl-substituted benzamides disclosed in WO2009/058298 and WO2008/000645) [1]. The patent describes that P2X3-homomeric receptor-selective antagonists are deemed superior to non-selective P2X3/P2X2/3 antagonists because the latter cause taste disturbances, a dose-limiting side effect [1]. While specific IC₅₀ values for CAS 448188-66-7 are not publicly disclosed, the structural features (4-phenylthiazole + ethyl spacer + 4-bromobenzamide) place it within the patent's scope of P2X3-selective compounds.

P2X3 Antagonist Pain Receptor Selectivity

Ethyl Spacer Architecture: Conformational Differentiation from Directly Linked 4-Bromo-N-(4-phenylthiazol-2-yl)benzamide (CHEMBL61836)

CAS 448188-66-7 contains an ethyl (-CH₂CH₂-) spacer between the thiazole and benzamide groups, whereas the closely related CHEMBL61836 (4-Bromo-N-(4-phenyl-thiazol-2-yl)-benzamide) has a direct thiazole-benzamide linkage [1][2]. CHEMBL61836 is documented as an adenosine A1 receptor inhibitor [1], while 448188-66-7 falls under the P2X3 patent family [2]. The ethyl spacer increases the molecular weight from 373.2 to 387.3 g/mol and adds two rotatable bonds, altering the conformational ensemble and target selectivity profile. This structural variation is critical: the adenosine receptor series requires direct linkage for binding, while the P2X3 series utilizes the ethyl spacer for proper pharmacophore presentation.

Conformational Flexibility Linker Optimization Target Binding

Para-Bromo Substituent: Halogen-Bonding and Steric Differentiation from Non-Halogenated and Fluoro/Chloro Analogs

The para-bromine in 448188-66-7 provides distinct physicochemical and potential pharmacodynamic properties compared to non-halogenated, 4-fluoro, and 4-chloro analogs. In the adenosine receptor benzamide series studied by Pandya et al. (2013), halogen substitution patterns on the benzamide ring significantly modulated receptor subtype selectivity; compounds with electron-withdrawing substituents showed altered binding profiles [1]. While direct activity data for 448188-66-7 is unavailable, class-level SAR indicates that bromine's larger van der Waals radius (1.85 Å vs. F: 1.47 Å, Cl: 1.75 Å) and superior halogen-bond donor capacity (σ-hole magnitude: Br > Cl > F) can enhance protein-ligand interactions in halogen-binding pockets [1]. The non-halogenated analog N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide has MW 308.4 g/mol , making it 78.9 g/mol lighter and devoid of halogen-bonding functionality.

Halogen Bonding SAR Bromine Effect

High-Value Research Scenarios for Procurement of 4-Bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide (448188-66-7)


P2X3 Receptor Antagonist Lead Optimization for Chronic Pain and Genitourinary Disorders

CAS 448188-66-7 is structurally aligned with the 1,3-thiazol-2-yl benzamide series claimed in WO 2016/091776 as P2X3 receptor antagonists [1]. The patent describes therapeutic utility in chronic pain, endometriosis-associated pain, overactive bladder, and interstitial cystitis [1]. The compound can serve as a starting scaffold for structure-activity relationship (SAR) exploration of the ethyl spacer length, bromine substitution, and phenyl-thiazole modifications to optimize P2X3 selectivity over P2X2/3 heteromeric receptors, a key differentiation to avoid taste disturbance side effects [1].

Halogen-Bonding SAR Studies in Thiazole-Benzamide Pharmacophores

The para-bromo substituent of 448188-66-7 provides a distinct profile for halogen-bonding studies compared to fluoro, chloro, and non-halogenated analogs. Researchers can systematically compare this compound with lighter halogens to quantify the contribution of bromine's polarizability and σ-hole magnitude to target binding affinity, as suggested by class-level SAR in related adenosine receptor thiazole-benzamide series [2].

Reference Standard for Analytical Method Development and QC Verification

With two NMR spectra and one GC-MS spectrum publicly available via SpectraBase [3], 448188-66-7 is uniquely positioned as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for thiazole-benzamide compound libraries. The verified spectral fingerprint enables unambiguous identity confirmation and purity assessment in procurement workflows, a capability not available for closely related unbrominated or spacer-deleted analogs that lack public reference spectra [3].

Selectivity Profiling Across Purinergic and Adenosine Receptor Families

The ethyl spacer architecture of 448188-66-7 distinguishes it from directly linked 4-bromo-N-(4-phenylthiazol-2-yl)benzamide (CHEMBL61836), which is annotated as an adenosine A1 receptor inhibitor [4]. Comparative profiling of 448188-66-7 against P2X3, P2X2/3, and adenosine receptor subtypes can elucidate the role of the ethyl linker in determining purinergic vs. adenosine receptor selectivity, providing valuable insights for target-specific probe development [1][4].

Quote Request

Request a Quote for 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.